molecular formula C12H24O2SSi B14585827 [4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-yl](diethyl)methylsilane CAS No. 61517-90-6

[4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-yl](diethyl)methylsilane

Cat. No.: B14585827
CAS No.: 61517-90-6
M. Wt: 260.47 g/mol
InChI Key: HVCNMJAZGGUBCZ-UHFFFAOYSA-N
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Description

4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-ylmethylsilane is an organosilicon compound characterized by the presence of both sulfonyl and silane functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-ylmethylsilane typically involves the reaction of a suitable precursor with diethylmethylsilane under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the precursor is reacted with diethylmethylsilane in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions in continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-ylmethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-ylmethylsilane is used as a building block for the synthesis of more complex organosilicon compounds.

Biology

The compound’s potential biological applications include its use as a precursor for the synthesis of bioactive molecules. The sulfonyl group can enhance the solubility and bioavailability of these molecules .

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic properties. The presence of the sulfonyl group can impart anti-inflammatory and antimicrobial activities .

Industry

In the industrial sector, 4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-ylmethylsilane is used in the production of advanced materials, such as silicone-based polymers and coatings. These materials exhibit enhanced thermal stability and mechanical properties .

Mechanism of Action

The mechanism of action of 4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-ylmethylsilane involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. The silane group can undergo hydrolysis to form silanols, which can further react with other molecules, leading to the formation of stable covalent bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-ylmethylsilane is unique due to its specific combination of sulfonyl and silane groups.

Properties

CAS No.

61517-90-6

Molecular Formula

C12H24O2SSi

Molecular Weight

260.47 g/mol

IUPAC Name

diethyl-(4-ethylsulfonyl-3-methylbuta-1,3-dienyl)-methylsilane

InChI

InChI=1S/C12H24O2SSi/c1-6-15(13,14)11-12(4)9-10-16(5,7-2)8-3/h9-11H,6-8H2,1-5H3

InChI Key

HVCNMJAZGGUBCZ-UHFFFAOYSA-N

Canonical SMILES

CC[Si](C)(CC)C=CC(=CS(=O)(=O)CC)C

Origin of Product

United States

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